Journal Name:Nature Nanotechnology
Journal ISSN:1748-3387
IF:40.523
Journal Website:http://www.nature.com/nnano/index.html
Year of Origin:2006
Publisher:Nature Publishing Group
Number of Articles Per Year:159
Publishing Cycle:Monthly
OA or Not:Not
A review of cathode for lithium-sulfur batteries: progress and prospects
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-05-03 , DOI: 10.1007/s10934-023-01464-w
At present, the research on commercial lithium batteries is approaching a bottleneck, but people’s demand for energy storage technology is still increasing. Lithium-sulfur batteries have attracted widespread attention as they have a high theoretical energy density (2600 Wh/kg) and theoretical specific capacity (1675 m Ah/g). In addition, sulfur is abundant and non-toxic in nature, which makes it an environmentally friendly electrode active substance. However, there are still some problems, such as the volume expansion of the sulfur cathode, poor electrical conductivity, and the “shuttle effect” of polysulfides. It’s well known that the preparation of carbon cathode materials with excellent performance can effectively alleviate these problems. Starting from the different kinds of ingredients used in cathode materials, this paper reviews the recent research progress in the preparation of carbon cathode materials with fossil and mineral raw materials, biomass, and polymers. It is proposed to design and prepare carbon materials with special structures and dopant modifications to achieve excellent performance in lithium-sulfur batteries.
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Facile control of porous structure of graphene aerogel via two-step drying process and its effect on drug release
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-04-05 , DOI: 10.1007/s10934-023-01456-w
A facile method has been proposed for synthesizing graphene aerogels with controllable pore structures using a combination of hydrothermal reaction and controlled drying process. The hydrothermally synthesized graphene hydrogel was partially dried under mild hot air conditions in a convection oven, and then completely dehydrated by freeze-drying. The resulting graphene aerogels had a three-dimensionally interconnected porous structure with both mesopores and macropores, which consisted of thin layered walls stacked with graphene sheets. Controlling hot air drying time could regulate various porous structural properties because the mesopore size, surface area, macropore size, and bulk density were linearly correlated to the hot air drying time. When ibuprofen was loaded into the graphene aerogel as a model drug, its release profile was finely controlled by the hot air drying time. The application of the hydrophilic drug, diclofenac sodium, also showed the similar release behavior as that of hydrophobic ibuprofen. According to the Korsmeyer–Peppas law, the release of ibuprofen from graphene aerogel was predominantly governed by Fick’s law of diffusion. The diffusion coefficient calculated by applying the Higuchi relationship was inversely proportional to the logarithmic time of hot air drying. The cytotoxicity test further confirmed that the graphene aerogels synthesized in this study were highly biocompatible for local drug release. These findings demonstrated the suitability of our method for controlling the porous structure of graphene aerogels and regulating the release of drugs from graphene aerogels.
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Nickel–copper catalysts supported by boron and nitrogen co-doped activated carbon for gas phase carbonylation of ethanol
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-03-17 , DOI: 10.1007/s10934-023-01445-z
In this paper, nitrogen-doped, boron-doped and boron and nitrogen co-doped activated carbon supported nickel–copper was used as catalyst for ethanol gas-phase carbonylation reaction. The yield of propionic acid and ethyl propionate was improved greatly by boron and nitrogen co-doping. BET, XRD, XPS, TEM, and CO-TPD were used to study the effects of nitrogen and boron doping on catalytic performance. Nitrogen doping and boron doping improve the dispersion of metal on the surface of activated carbon. Aiming at the problem of low stability of nickel-based catalyst, the regeneration method of the catalyst was explored. The results show that the activity of the catalyst can be recovered by H2 treatment at 400 ℃. According to the results of the catalyst regeneration experiment and the characterization of the catalyst before and after the reaction and regeneration, the cause for the deactivation of the catalyst were discussed. The results show that the formation of NiI2 is the main cause of catalyst deactivation.
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Hierarchical, amine functionalized silicoaluminophosphate molecular sieves for the synthesis of cyclic carbonate via CO2 utilization
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-06-08 , DOI: 10.1007/s10934-023-01488-2
The modification of silicoaluminophosphates by amine functionalization or acid treatment for generation of mesoporosity leads to enhance the activity which are capable of both CO2 utilization and conversion is a new research topic for addressing ever-increasing CO2 emissions and the cycloaddition of CO2 to epoxides. Post-synthetic –NH2 functionalization SAPO-5 and SAPO-34 molecular sieves have been done through aminopropyltriethoxysilane (APTES) and HNO3 was used to generate mesoporosity. SEM and TEM analyses confirmed the materials’ morphology. The presence of –NH2 functionalities into the wall of the SAPO structure was demonstrated by FT-IR, CHN analysis, and BET and ICP-OES analysis confirmed the existence of hierarchical structure of acid-treated materials. Because of the high recyclability of these acid-treated and amine functionalized SAPO materials, the catalysts are found to be both cost-effective and environmentally benign.
Detail
Highly dispersed small Pd nanoparticles on porous P-doped carbon nanospheres for efficient CO2 fixation into cyclic carbonates under solvent-free conditions
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-06-03 , DOI: 10.1007/s10934-023-01482-8
In this study, we report a successful strategy for the generation of palladium nanoparticles on porous P-doped carbon spheres with a high surface area. The synthesized Pd/P-CS was used in the CO2 fixation reaction with various epoxides under solvent-free conditions. The prepared Pd0/P-CS nanocatalyst was affirmed by different analysis, including TEM, FE-SEM, EDS, BET, FT-IR, XRD, and ICP-OES. The aforesaid nanocatalyst with a unique porous structure was an outstanding catalytic performance on different substrates toward produce of cyclic carbonates under solvent-free condition with high yields of final products. The catalytic activity of Pd0/P-Cs could be maintained efficiently after recycling up to five consecutive runs under the optimized reaction conditions.
Detail
Functionalized MCM-41 based recyclable catalyst (MCM-41@CP@PAL@Cu) for the epoxidation of alkenes using tert-BuOOH
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-05-28 , DOI: 10.1007/s10934-023-01475-7
Herein, we have reported synthesis, characterization and catalytic activity of an efficient and reusable silica-based catalyst MCM-41@CP@PAL@Cu. The catalyst was prepared by the anchoring of Cu(II)-Schiff base complex on mesoporous MCM-41 grafted with -chloro group on the surface. The obtained catalyst was characterized with various analytical methods such as FT-IR, Low angle P-XRD, TGA, N2 adsorption–desorption, SEM, TEM and MPAES. The catalyst composition and chemical state of Cu metal identified using X-ray photoelectrons spectroscopy. The catalyst MCM-41@CP@PAL@Cu employed for the conversion of various alkenes to their epoxides using tert-butyl-hydroperoxide (tert-BuOOH, TBHP) oxidant and acetonitrile as a solvent. In present model reaction, the yield of epoxide obtained was 99%. The yield of 99% yield of the epoxide obtained with model reaction and. The catalyst can be reused minimum six times.
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CO2 and N2 adsorption performance of [Rmim][NO3] ionic liquids impregnated onto mesoporous silica at ambient pressure
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-07-20 , DOI: 10.1007/s10934-023-01503-6
The CO2 and N2 sorption performances in neat and mesoporous silica supported ionic liquids were studied at ambient pressure. The prepared ionic liquids were four derivatives of 1-alkyl-3-methylimidazolium nitrates, where the alkyl groups were n-C6H13, n-C8H17, n-C10H21 or n-C12H25, respectively. These ionic liquids were immobilized onto porous amorphous silica and high-ordered MCM-41 via wet impregnation–vaporization method. The sorbents were characterized using 1H NMR, N2 ad/desorption, thermogravimetric analysis (TGA) and X-ray powder diffraction (XRD) methods. By passing dry CO2 at 25 °C with 12 mL flow rate through either the neat ionic liquids or ionic liquid-loaded solid supports, [C6mim][NO3] and (MCM-41)-[C10mim][NO3](20) showed the highest sorption capacities, with 2.39 and 2.44 (wt%), respectively. The effects of ionic liquid loading, temperature, inlet gas flow rate, gas humidity and alkyl chain length on the CO2/N2 sorption capacities were also evaluated. In contrast to blank solid supports, impregnated solid supported ionic liquids lost their mesoporosity, causing a decrease in CO2 and N2 adsorption capacity, but an increase in CO2/N2 selectivity. For example, the CO2/N2 selectivity in (MCM-41)-[C6mim][NO3](20) found to be 5.6, but by increase of the ionic liquid portion in (MCM-41)-[C6mim][NO3](50), the CO2/N2 selectivity increased to 17.2, proving that the ionic liquid plays a decisive role in selective adsorption of CO2.
Detail
Revealing the effects of high Al loading incorporation in the SBA-15 silica mesoporous material
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-04-01 , DOI: 10.1007/s10934-023-01453-z
High aluminum loading incorporation in the SBA-15 silica structure was investigated. Different Si/Al molar ratios (15, 10, and 2) were evaluated. The SBA-15 and the aluminum-containing materials (Al-SBA-15) were prepared by the “pH adjusting” method with modifications. The mesoporous structure of the materials was demonstrated by the type IV isotherms. The SBA-15 pore changed from a cylindrical to a slit-like structure in the presence of higher aluminum content. X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HRTEM) pointed out that the structural order is compromised in the presence of a higher aluminum load in the Al-SBA-15 materials, although the mesoporous structure was preserved. Higher Al loading increases the total quantity of Lewis acid sites as well as generates Brönsted acid sites. CO adsorption FTIR spectroscopy suggests aluminum incorporation into the SBA-15 and generation of acid sites. The Si–O–Al linkage in the aluminum-containing materials was corroborated by UV–Vis DRS due to the presence of a peak centered at 241 nm related to the Al-O bond, which is ascribed to four-coordinated framework aluminum in the SBA-15 structure. XPS spectra of Al 2p suggested that the Al species are less oxidized than the Al2O3 phase giving some indication of Al incorporation into the SBA-15 framework. 27Al MAS NMR results revealed that the aluminum species are in a tetrahedral oxygen coordination environment for Al-SBA-15 with Si/Al molar ratios of 15 and 10. Aluminum species in both tetrahedral and octahedral environments were evidenced for Al-SBA-15 with a Si/Al molar ratio of 2.
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Covalent organic frameworks for CO2 adsorption: fundamentals, structural features and synthesis
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-07-19 , DOI: 10.1007/s10934-023-01504-5
In the last ten years, covalent organic frameworks (COFs) which are crystalline, polymers with greater porosity and surface area, have attracted much research interest. The COF materials are made by covalently bonding organic molecules in a pattern that repeats to create a permeable crystal that is perfect for the sorption and storage of gas. They are expedient in the adsorption of contaminants such as CO2 due to their appealing qualities including durability, improved reactivity, permanent porosity, and increased surface area. This study is an effort to report topology patterns, pore design, Synthetic Reactions of COFs, different methods for the synthesis of COFs and their applications for CO2 adsorption. This review further focused on the current literature on the adsorption of CO2.Graphical Abstract
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Modification of mesoporous SBA-16 with cobalt doping for outstanding humidity sensor at room temperature
Nature Nanotechnology ( IF 40.523 ) Pub Date: 2023-07-10 , DOI: 10.1007/s10934-023-01499-z
The hydrothermal method was used to synthesize SBA-16, which was subsequently doped with different concentrations of cobalt ions. The prepared materials were characterized using SAXS, WAXRD, FESEM-EDX, HRTEM and BET techniques. The outcomes indicated the effective integration of cobalt ions into the structure of SBA-16, exhibiting the 3D cubic mesoporous morphology of SBA-16 and its significant specific surface area of 810 m2/g. The elemental composition of synthesized materials was validated by EDX, and BET surface area findings demonstrated that the surface area of the host material reduces on increasing the concentration of cobalt. The structure of Co-SBA-16 consists of interconnected mesopores that provide a large surface to volume ratios, which makes it ideal for humidity sensing due to enhanced surface area. The sensor based on (6%Co)-SBA-16, showed an impressive resistance change of 4.2 orders of magnitude with a quick response/recovery time of 43 s/25 s at room temperature (25 °C). This work has shown promising potential of Co-SBA-16 based sensor as an easy, effective and rapid response sensing material for humidity sensing.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.00 242 Science Citation Index Science Citation Index Expanded Not
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